O-(5-cyclopropylpentyl)hydroxylamine
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Overview
Description
O-(5-cyclopropylpentyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(5-cyclopropylpentyl)hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method includes the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
Industrial production of hydroxylamines, including this compound, often involves the Raschig method, nitroalkane hydrolysis, nitric oxide catalytic reduction, and nitrate reduction . These methods, however, have limitations such as lengthy procedures and low yields. Recent advancements include the coupling process of electrodialysis with oxime hydrolysis reaction, which offers a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
O-(5-cyclopropylpentyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: Hydroxylamines can be oxidized to nitroso compounds or nitro compounds.
Reduction: They can be reduced to amines.
Substitution: Hydroxylamines can participate in substitution reactions, such as O-alkylation and O-arylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted hydroxylamines .
Scientific Research Applications
O-(5-cyclopropylpentyl)hydroxylamine has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of N-heterocycles via di-heteroatom [3,3]-sigmatropic rearrangement.
Biology and Medicine: Hydroxylamines are used in the synthesis of pharmaceuticals and biologically active molecules.
Industry: They are used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(5-cyclopropylpentyl)hydroxylamine involves its role as an electrophilic aminating agent. It facilitates the formation of nitrogen-enriched compounds through stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions . The compound’s reactivity is influenced by the presence of good leaving groups on the oxygen atom, which enhances its electrophilic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(5-cyclopropylpentyl)hydroxylamine include:
- 2,4-dinitrophenylhydroxylamine (DPH)
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Properties
CAS No. |
2300420-96-4 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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